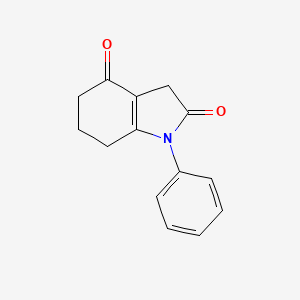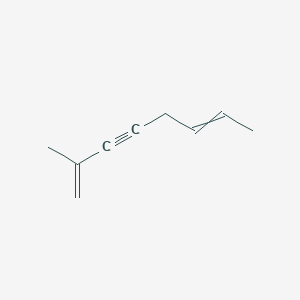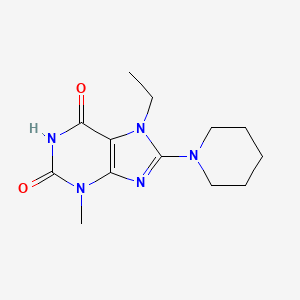
1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)- is a complex organic compound belonging to the purine family. This compound is known for its unique structure, which includes a purine ring system substituted with ethyl, methyl, and piperidinyl groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)- involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Ring: The purine ring is typically synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Substitution Reactions: The ethyl, methyl, and piperidinyl groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions, such as elevated temperatures and pressures.
Purification: The final product is purified using techniques like recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods ensure consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted purines, which have different functional groups attached to the purine ring system.
科学研究应用
1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions.
相似化合物的比较
Similar Compounds
Theophylline: 1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-1,3-dimethyl-.
Caffeine: 1,3,7-Trimethyl-3,7-dihydro-1H-purine-2,6-dione.
Isobutylmethylxanthine: 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-.
Uniqueness
1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a piperidinyl group, which enhances its binding affinity to certain molecular targets and increases its potential therapeutic applications.
This detailed article provides a comprehensive overview of 1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-3-methyl-8-(1-piperidinyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
114145-18-5 |
|---|---|
分子式 |
C13H19N5O2 |
分子量 |
277.32 g/mol |
IUPAC 名称 |
7-ethyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione |
InChI |
InChI=1S/C13H19N5O2/c1-3-18-9-10(16(2)13(20)15-11(9)19)14-12(18)17-7-5-4-6-8-17/h3-8H2,1-2H3,(H,15,19,20) |
InChI 键 |
SHNSJUFFDZMWOE-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


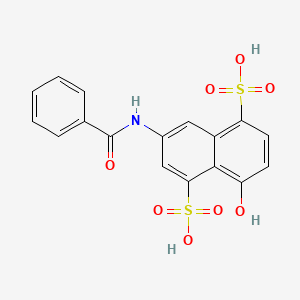
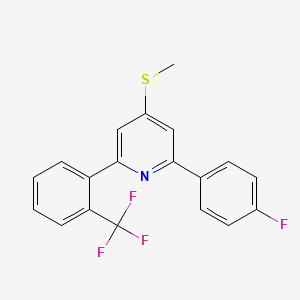

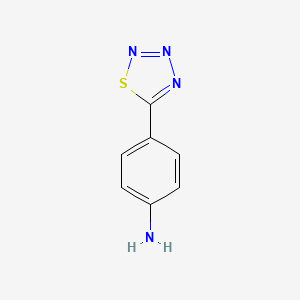

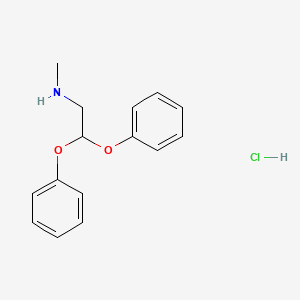
![2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol](/img/structure/B14307233.png)
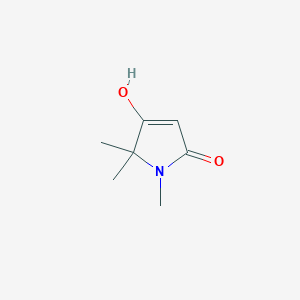
![Ethyl 4'-methoxy-1,2,3,6-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14307237.png)
![5-(Dimethylamino)-2-[(E)-(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14307244.png)
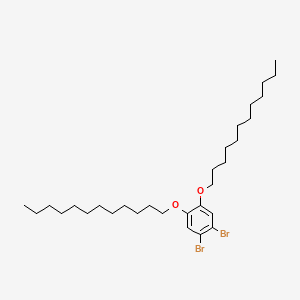
![2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol](/img/structure/B14307256.png)
